molecular formula C22H14O B13944641 Dibenz(a,h)anthracen-7-ol CAS No. 63041-68-9

Dibenz(a,h)anthracen-7-ol

Cat. No.: B13944641
CAS No.: 63041-68-9
M. Wt: 294.3 g/mol
InChI Key: WEWYKLLGYQXFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenz(a,h)anthracen-7-ol is a high-purity chemical standard designed for advanced toxicology and cancer research. Its parent compound, Dibenz(a,h)anthracene (DBA), is a well-characterized polycyclic aromatic hydrocarbon (PAH) ubiquitous in the environment as a product of incomplete combustion and a component of tobacco smoke . DBA is metabolized by hepatic enzymes into various derivatives, including dihydrodiols, which are critical to its mechanism of action . Research indicates that the metabolic activation of DBA is highly stereoselective, leading to specific dihydrodiol enantiomers that are potent bacterial mutagens . Studies using Salmonella typhimurium TA100 have shown marked differences in mutagenicity between enantiomers of these metabolites, highlighting the importance of specific metabolic pathways in its carcinogenic potential . As such, this compound is a vital tool for investigating the metabolic pathways, DNA adduct formation, and carcinogenic mechanisms of PAHs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

63041-68-9

Molecular Formula

C22H14O

Molecular Weight

294.3 g/mol

IUPAC Name

naphtho[1,2-b]phenanthren-14-ol

InChI

InChI=1S/C22H14O/c23-22-19-12-11-14-5-1-3-7-17(14)20(19)13-16-10-9-15-6-2-4-8-18(15)21(16)22/h1-13,23H

InChI Key

WEWYKLLGYQXFFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3O

Origin of Product

United States

Preparation Methods

The preparation of this compound primarily builds upon advanced synthetic methodologies developed for dibenz(a,h)anthracene and related angularly fused polycyclic aromatic hydrocarbons. The most promising modern approach involves palladium-catalyzed directed C–H olefination of cyclohexa-2,5-diene-1-carboxylic acids, followed by Diels–Alder cycloaddition with benzyne intermediates, and final oxidative aromatization. This route offers regioselective ring construction and functional group introduction, which can be adapted to incorporate hydroxyl groups at the 7-position. Direct hydroxylation methods are less selective and often lead to mixtures.

Extensive characterization data including NMR, HRMS, and X-ray crystallography support these synthetic strategies. While direct literature specifically on this compound synthesis is limited, these methodologies provide a robust framework for its preparation and further functionalization.

Chemical Reactions Analysis

Dibenz(a,h)anthracen-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroxy derivatives .

Scientific Research Applications

Dibenz(a,h)anthracen-7-ol has several scientific research applications across various fields. In chemistry, it is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons. In biology and medicine, it is studied for its potential genotoxic and carcinogenic effects, as it can intercalate into DNA and cause mutations . Additionally, it is used in environmental studies to monitor pollution levels and the presence of PAHs in different ecosystems .

Mechanism of Action

The mechanism by which dibenz(a,h)anthracen-7-ol exerts its effects involves its ability to intercalate into DNA, leading to mutations and potential carcinogenic effects. This intercalation disrupts the normal structure of DNA, causing errors during replication and transcription. The compound’s genotoxic effects are mediated through the formation of DNA adducts, which can lead to mutations and cancer .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Planarity and Bond Distortions

Dibenz(a,h)anthracene derivatives exhibit structural distortions due to steric hindrance in their pentacyclic frameworks. For instance, dibenz[a,kl]anthracen-7-one (a ketone analog) shows a C19–C20–C9–C8 angle of 33.4°, indicating significant deviation from planarity . Similar distortions are observed in boron-doped analogs (e.g., 2-BMes), which share comparable B–C bond metrics with other isomers . These distortions influence electronic properties, such as dipolarity, where linear aromatic arrangements (e.g., pentacene) exhibit higher dipolarity than bent structures like DBA .

Solubility and Environmental Behavior

Aliphatic hydrocarbons and smaller PAHs (e.g., two-ring compounds) are more soluble and prevalent in petroleum discharges, whereas five-ring PAHs like DBA adsorb strongly to sediments . This persistence makes DBA a poor proxy for water-accommodated fraction (WAF) contamination but a significant long-term environmental contaminant .

Carcinogenic Potency and Metabolic Activation

Tumor-Initiating Activity

DBA is a potent carcinogen, exceeding benz[a]anthracene (BA) in tumorigenicity but less active than benzo[a]pyrene (BaP) . Key findings include:

  • Parent Compound : DBA induces subcutaneous fibrosarcomas in mice, with tumor-specific immunity observed post-transplantation .
  • Metabolites: The (±)-trans-3,4-dihydrodiol of DBA retains 50% of the parent compound's tumor-initiating activity, while its diol-epoxide is inactive . This contrasts with 7-methylbenz[a]anthracene, where the dihydrodiol is more carcinogenic than the parent .

Contribution to Carcinogenic Equivalence (BaPeq)

In gasoline fuels, DBA contributes significantly to total BaPeq (a toxicity metric), alongside BaP and indeno[1,2,3-cd]pyrene. These three compounds account for ~72–74% of total carcinogenic potency in emissions .

Enzymatic Interactions and Metabolic Pathways

Aryl Hydrocarbon Hydroxylase (AHH) Induction

DBA is a potent inducer of AHH, a cytochrome P450 enzyme critical in PAH metabolism. Its induction potency exceeds benzo[a]pyrene and benz[a]anthracene but is lower than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . Enzyme kinetics (e.g., Km, pH optima) for DBA-induced AHH are similar to basal levels, suggesting conserved catalytic mechanisms .

Bay-Region Theory and Metabolic Activation

The bay-region diol-epoxide pathway is central to PAH carcinogenicity. This anomaly highlights compound-specific metabolic nuances, where DBA’s carcinogenicity may rely on alternative pathways (e.g., radical cation formation) .

Comparative Data Tables

Table 1: Structural and Electronic Properties

Compound Planarity (C19–C20–C9–C8 angle) Dipolarity (S descriptor)
Dibenz[a,kl]anthracen-7-one 33.4° N/A
Pentacene Linear High
Dibenz(a,h)anthracene Bent Low

Table 2: Tumor-Initiating Activity of PAHs and Metabolites

Compound Relative Tumor-Initiating Activity (vs. Parent)
DBA (parent) 100%
DBA-3,4-dihydrodiol 50%
DBA diol-epoxide 0%
7-Methylbenz[a]anthracene dihydrodiol 150%

Table 3: Carcinogenic Equivalence Contributions

Compound % Contribution to Total BaPeq in Gasoline Fuels
DBA ~24%
BaP ~25%
Indeno[1,2,3-cd]pyrene ~25%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.